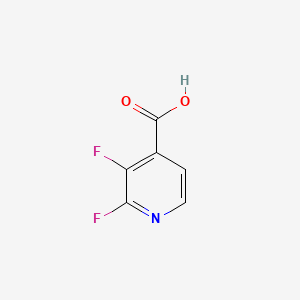

2,3-difluoropyridine-4-carboxylic Acid

描述

2,3-Difluoropyridine-4-carboxylic acid, with the CAS number 851386-31-7, is a white crystalline powder that plays a significant role in the synthesis of pharmaceuticals. innospk.com Its molecular structure, featuring a pyridine (B92270) ring substituted with two fluorine atoms and a carboxylic acid group, provides a unique combination of stability and reactivity, making it an indispensable component in the creation of advanced pharmaceutical intermediates. innospk.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H3F2NO2 |

| Molecular Weight | 159.09 g/mol |

| Melting Point | 159-160 °C |

| Boiling Point | 377.4 °C at 760 mmHg |

| Density | 1.535 g/cm³ |

| Flash Point | 182.1 °C |

| Refractive Index | 1.515 |

The journey of fluorinated organic compounds in science began with the landmark Balz–Schiemann reaction in the late 1920s, which provided a general method for introducing a single fluorine atom into an aromatic ring. dovepress.com However, the early methods for producing fluorinated pyridines were often harsh and lacked selectivity. The development of new synthetic approaches has been a continuous effort in organic chemistry.

A significant advancement in fluorination chemistry was the development of milder and more selective fluorinating agents. These reagents have enabled the synthesis of a wide range of fluorinated compounds under more controlled conditions. In recent years, there has been a notable shift towards catalytic methods for the fluorination of pyridines. For instance, Rh(III)-catalyzed C–H functionalization has been developed for the preparation of multi-substituted 3-fluoropyridines. nih.gov This method allows for the direct introduction of fluorine into the pyridine ring, offering a more efficient and atom-economical approach compared to traditional methods that often require pre-functionalized starting materials. nih.gov

Furthermore, the development of late-stage fluorination techniques has been a major focus. These methods allow for the introduction of fluorine atoms into complex molecules at a late stage of the synthesis, which is particularly valuable in drug discovery for the rapid generation of analog libraries. nih.gov

This compound is a critical intermediate in the pharmaceutical and agrochemical industries. innospk.com The presence of two fluorine atoms on the pyridine ring imparts unique properties to the molecule and to the larger molecules synthesized from it. Fluorine substitution is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic properties of a drug. nih.gov

The carboxylic acid group in this compound provides a versatile handle for further chemical transformations. It can readily undergo a variety of reactions, such as amidation and esterification, allowing for its incorporation into a wide range of molecular scaffolds. This reactivity is crucial for its role as a building block in the synthesis of complex active pharmaceutical ingredients (APIs). innospk.com

The difluoro-substituted pyridine ring offers a specific reactivity pattern that facilitates the creation of intricate molecular structures. innospk.com The strategic placement of the fluorine atoms can influence the electronic properties of the pyridine ring, affecting its reactivity in subsequent synthetic steps.

The demand for high-quality intermediates like this compound is expected to increase as the pharmaceutical industry continues to innovate. innospk.com Current and future research involving this compound and related fluorinated pyridines is focused on several key areas:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated pyridines. This includes the exploration of new catalysts and reaction conditions for C–H fluorination and other direct fluorination techniques. dovepress.comnih.gov

Late-Stage Functionalization: A significant trend in medicinal chemistry is the development of methods for the late-stage functionalization of complex molecules. Research is ongoing to utilize compounds like this compound in tandem with C–H fluorination and nucleophilic aromatic substitution (SNAr) reactions to diversify complex drug candidates. nih.gov

Synthesis of Next-Generation Therapeutics: The unique properties conferred by fluorine substitution make fluorinated building blocks, such as this compound, essential for the synthesis of next-generation drugs targeting a wide range of diseases. innospk.com Researchers are exploring new ways to leverage the chemical properties of such compounds to design molecules with improved efficacy and safety profiles.

Structure

3D Structure

属性

IUPAC Name |

2,3-difluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGHMEKFPCGYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459724 | |

| Record name | 2,3-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-31-7 | |

| Record name | 2,3-difluoroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIFLUOROPYRIDINE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoropyridine 4 Carboxylic Acid

Regioselective Functionalization Approaches

Regioselective functionalization hinges on the direct and controlled introduction of a carboxyl group at the C4 position of 2,3-difluoropyridine (B50371). This is primarily achieved by leveraging the directing effects of the fluorine substituents and, when necessary, the strategic use of protective groups to guide the reaction to the desired carbon atom.

Directed Metalation Strategies for Pyridine (B92270) Derivatives

Directed metalation, specifically ortho-lithiation, is a powerful tool for the regioselective deprotonation of aromatic and heteroaromatic rings. In the case of 2,3-difluoropyridine, the fluorine atoms and the ring nitrogen influence the acidity of the adjacent C-H bonds. The C-H bond at the 4-position is particularly activated, enabling its selective removal by a strong, non-nucleophilic base.

Research by Schlosser and Bobbio has demonstrated the "regioexhaustive substitution" of 2,3-difluoropyridine, wherein each vacant position can be functionalized. Current time information in Provincia di Piacenza, IT.nih.govacs.orgresearchgate.net For C4-functionalization, lithium diisopropylamide (LDA) is an effective reagent. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to ensure kinetic control and prevent side reactions. The lithium amide coordinates with the pyridine nitrogen, facilitating the deprotonation at the most acidic site, which is the C4 position. This generates a highly reactive 4-lithio-2,3-difluoropyridine intermediate poised for subsequent reaction. Current time information in Provincia di Piacenza, IT.nih.govacs.orgresearchgate.net

Table 1: Conditions for Directed Metalation of 2,3-Difluoropyridine

| Reagent | Solvent | Temperature | Intermediate |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -75 °C | 4-Lithio-2,3-difluoropyridine |

Carboxylation Techniques

Once the 4-lithio-2,3-difluoropyridine intermediate is formed in situ, it is quenched with an electrophilic source of carbon dioxide to introduce the carboxylic acid group. The most common and efficient method for this transformation is the addition of solid carbon dioxide (dry ice) to the reaction mixture. Current time information in Provincia di Piacenza, IT.nih.govacs.orgresearchgate.net The highly nucleophilic organolithium species readily attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. Subsequent acidic workup protonates the salt to yield the final 2,3-difluoropyridine-4-carboxylic acid. This two-step, one-pot sequence of lithiation followed by carboxylation provides a direct and high-yielding route to the target molecule. Current time information in Provincia di Piacenza, IT.nih.govacs.orgresearchgate.net

Reaction Scheme: Lithiation and Carboxylation of 2,3-Difluoropyridine

Step 1: Deprotonation of 2,3-difluoropyridine with LDA in THF at -75°C. Step 2: Addition of solid CO2, followed by acidic workup to yield the final product.

Step 1: Deprotonation of 2,3-difluoropyridine with LDA in THF at -75°C. Step 2: Addition of solid CO2, followed by acidic workup to yield the final product.

Role of Protective Groups in Regiocontrol

While direct metalation of 2,3-difluoropyridine favors the C4 position, achieving exclusive selectivity can be enhanced through the use of protective groups. These groups can function by either blocking a more reactive site or by altering the electronic and steric environment of the pyridine ring to favor deprotonation at an alternative position.

A trimethylsilyl (B98337) (TMS) group, for instance, can be employed as a "blocking" group. If introduced at a potentially competitive site for metalation, such as the C6 position, it sterically hinders the approach of the lithium amide base. This effectively directs the deprotonation to the next most acidic and accessible site, which is the C4 position. After the successful carboxylation at C4, the TMS group can be easily removed under mild conditions, such as treatment with fluoride (B91410) ions or acid, to yield the desired product. This strategy exemplifies the use of a temporary protective group to ensure high regioselectivity in the synthesis. Current time information in Provincia di Piacenza, IT.nih.govacs.orgresearchgate.net

Precursor-Based Synthesis Pathways

An alternative to direct functionalization involves the use of pyridine precursors that already contain a functional group at the C4 position, which can then be converted into a carboxylic acid. This approach is valuable when direct C-H activation is challenging or when multi-step transformations are required.

Oxidation of 2,3-Difluoropyridine-4-carbaldehyde

A common and straightforward precursor-based method is the oxidation of an aldehyde. 2,3-Difluoropyridine-4-carbaldehyde can be synthesized through various formylation techniques and serves as an excellent immediate precursor to the target carboxylic acid. The oxidation of the aldehyde functional group is a high-yielding and reliable transformation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium can be employed for this purpose. tsijournals.comchemguide.co.uk The reaction typically proceeds efficiently, converting the aldehyde group (-CHO) to a carboxylic acid group (-COOH) without affecting the stable difluoropyridine ring. This method is a classic and robust transformation in organic synthesis.

Table 2: Representative Oxidation Reaction

| Precursor | Oxidizing Agent | Product |

| 2,3-Difluoropyridine-4-carbaldehyde | Potassium Permanganate (KMnO₄) | This compound |

Derivations from Polyhalogenated Pyridines

Syntheses can also commence from more heavily halogenated pyridine rings, followed by selective transformations. For example, a pathway can be envisioned starting from 2,3,5-trichloropyridine (B95902). A key step in this route is a selective halogen exchange reaction to introduce the fluorine atoms. A patented process describes the conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine using potassium fluoride at elevated temperatures in the presence of a phase-transfer catalyst. google.com

From the resulting 2,3-difluoro-5-chloropyridine intermediate, the principles of directed metalation can again be applied. The C-H bond at the 4-position remains the most activated site for deprotonation by a strong base like LDA. Subsequent carboxylation with CO₂ would then yield 5-chloro-2,3-difluoropyridine-4-carboxylic acid. A final reductive dehalogenation step would be required to remove the chlorine atom at the C5 position to afford the desired this compound. Another potential route involves the hydrolysis of a cyanopyridine precursor, such as 2,3-dichloro-4-cyanopyridine, which can be converted to the corresponding carboxylic acid under strong acidic or basic conditions. google.com

Catalytic and Mechanistic Considerations in Synthesis

The introduction of both fluorine atoms and a carboxylic acid group onto a pyridine ring presents unique challenges due to the ring's electron-deficient nature. nih.gov Catalytic systems and a deep understanding of reaction mechanisms are essential to control the regioselectivity and efficiency of the synthesis of compounds like this compound.

Application of Blended Catalysts for Fluorinated Intermediates

The synthesis of the 2,3-difluoropyridine core is a critical step. Halogen exchange (Halex) reactions are a common method for introducing fluorine atoms. Research into the synthesis of related fluorinated intermediates, such as 5-chloro-2,3-difluoropyridine (B143520) from 2,3,5-trichloropyridine, highlights the efficacy of blended catalyst systems. asianpubs.org These systems often provide higher yields and better reaction conditions compared to single-component catalysts. asianpubs.org

A blended catalyst system for fluorination typically involves several key components working in concert. asianpubs.org The primary fluorinating agent is often an alkali metal fluoride, such as potassium fluoride (KF). However, the reactivity can be significantly enhanced by blending it with a more reactive fluoride salt like cesium fluoride (CsF). googleapis.com A phase-transfer catalyst is also crucial for facilitating the reaction between the inorganic fluoride salt and the organic substrate, particularly in polar aprotic solvents. google.com

| Catalyst Component | Example | Function in Synthesis |

|---|---|---|

| Primary Fluorinating Agent | Potassium Fluoride (KF) | Provides the source of fluoride ions for the halogen exchange reaction. |

| Catalyst Enhancer | Cesium Fluoride (CsF) | Increases the reactivity and efficiency of the fluorination process when blended with KF. googleapis.com |

| Phase-Transfer Catalyst | Crown ethers or quaternary ammonium/phosphonium (B103445) salts | Improves the solubility and availability of the fluoride salt in the organic reaction phase. asianpubs.orggoogle.com |

| Acid Scavenger (Optional) | Potassium Carbonate (K₂CO₃) | Neutralizes trace amounts of acid (e.g., HCl, HF) that may be present or generated, preventing side reactions. asianpubs.org |

The use of a blended KF/CsF system in polar aprotic solvents has been shown to successfully synthesize 5-chloro-2,3-difluoropyridine with high purity (90%), demonstrating the utility of this approach for creating the necessary 2,3-difluoropyridine scaffold. asianpubs.org

Reaction Kinetics and Selectivity in Pyridine Functionalization

Achieving the correct substitution pattern in this compound requires precise control over the regioselectivity of both fluorination and carboxylation steps. The inherent electronic properties of the pyridine ring make C-H functionalization challenging, often favoring reaction at the C2 and C6 positions (ortho to the nitrogen). nih.govnih.gov

Fluorination Selectivity: Direct C-H fluorination of pyridines often shows a strong preference for the position adjacent to the ring nitrogen. researchgate.net Mechanistic studies suggest that this selectivity arises from a pathway inspired by the classic Chichibabin amination reaction. researchgate.net In a method utilizing silver(II) fluoride (AgF₂), fluorination occurs with exclusive selectivity for the C-H bond adjacent to the nitrogen at ambient temperature. researchgate.net The proposed mechanism involves coordination of the basic pyridine nitrogen to the silver center, increasing the electrophilicity at the ortho-position and facilitating the selective introduction of fluorine. researchgate.net For a 3-substituted pyridine, this method selectively yields the 2-fluoro-3-substituted product. acs.org

Carboxylation Selectivity: Introducing the carboxylic acid group at the C4 position is a significant challenge. Recent advancements in electrochemistry and catalysis have provided pathways to control this selectivity. nih.gov For instance, the choice of electrolysis setup in an electrochemical carboxylation of pyridines using CO₂ can dictate the site of functionalization. An undivided electrochemical cell can promote C4-carboxylation. nih.gov The mechanism is proposed to operate via paired electrolysis where anodically-generated species react preferentially with an intermediate in the C4-carboxylation pathway, diverting the reaction selectivity through the Curtin-Hammett principle. nih.gov

Kinetic studies provide further insight into the factors controlling these reactions. The decarboxylation of pyridinecarboxylic acids, the reverse reaction, has been studied to understand the stability of the carboxylated products. These studies show that the isoelectric species (zwitterion) decarboxylates faster than the anion, suggesting that the stability of intermediates like ylides plays a crucial role in the reaction mechanism. cdnsciencepub.com In modern copper-catalyzed C4-selective carboxylation methods, a C-H phosphination is followed by carboxylation with CO₂, allowing for the synthesis of pyridine-4-carboxylic acid derivatives under mild conditions. chemistryviews.org

| Functionalization | Catalytic System/Method | Observed Selectivity | Mechanistic Insight |

|---|---|---|---|

| C-H Fluorination | Silver(II) Fluoride (AgF₂) | Exclusive fluorination at the position adjacent to the nitrogen (C2/C6). researchgate.net | Mechanism analogous to Chichibabin amination; coordination of pyridine to Ag(II) activates the ortho C-H bond. researchgate.net |

| C-H Carboxylation | Electrochemical (undivided cell) | Selective for the C4 position. nih.gov | Paired electrolysis alters the reaction pathway via the Curtin-Hammett principle. nih.gov |

| C-H Carboxylation | Cu-catalyzed reaction of pyridylphosphonium salts with CO₂ | Selective for the C4 position. chemistryviews.org | The pre-functionalization to a phosphonium salt directs the subsequent carboxylation. chemistryviews.org |

These mechanistic and kinetic investigations are fundamental to developing rational synthetic routes toward complex molecules like this compound, enabling the production of these valuable compounds with high precision and efficiency.

Chemical Reactivity and Derivatization Strategies of 2,3 Difluoropyridine 4 Carboxylic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the formation of various functional groups such as esters, amides, and acid halides, and can also be reduced to alcohols or aldehydes. guidechem.com

Esterification Reactions

Esterification of 2,3-difluoropyridine-4-carboxylic acid involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester. This transformation is fundamental for modifying the compound's solubility, stability, and reactivity.

Research Findings: The standard method for esterifying pyridine (B92270) carboxylic acids is the Fischer esterification, which involves heating the acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid. chemguide.co.uk The reaction is reversible and often requires conditions that remove water to drive the equilibrium toward the product. chemguide.co.uk Another approach involves using a strong acid salt of the pyridine carboxylic acid ester itself as the catalyst in a cyclic process. google.com For substrates sensitive to strong acids, complexes like boron trifluoride-alcohol can also serve as effective catalysts. google.com

The general reaction is as follows: this compound + R'OH ⇌ 2,3-Difluoropyridine-4-carboxylate Ester + H₂O

Table 1: Common Conditions for Esterification

| Catalyst | Alcohol (R'OH) | Conditions | Product |

|---|---|---|---|

| Concentrated H₂SO₄ | Methanol, Ethanol | Heat/Reflux | Methyl or Ethyl 2,3-difluoro-4-pyridinecarboxylate |

| Dry HCl gas | Various Alcohols | Anhydrous | Corresponding Alkyl Ester |

| BF₃-Alcohol Complex | Various Alcohols | Varies | Corresponding Alkyl Ester |

Amide Bond Formation

The synthesis of amides from this compound is a crucial transformation for building peptide-like structures and other biologically active molecules. Direct reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.orglibretexts.org

Research Findings: To overcome this, coupling agents are employed to activate the carboxylic acid. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of such a reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org Another common strategy is the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, before adding the amine. khanacademy.org Modern amidation methods utilize a variety of activating agents and catalysts to improve efficiency and functional group tolerance. nih.govunimi.itresearchgate.net

Table 2: Reagents for Amide Bond Formation

| Reagent/Method | Description | Example Amine | Product |

|---|---|---|---|

| SOCl₂ followed by Amine | Two-step process via acid chloride intermediate. | Ammonia, Primary/Secondary Amines | Corresponding Amide |

| DCC Coupling | Forms an active O-acylisourea intermediate. libretexts.org | Primary/Secondary Amines | Corresponding Amide |

| HOBt/EDC Coupling | Minimizes side reactions and racemization. | Amino Acid Esters | N-acylated Amino Acid |

Formation of Acid Halides

The conversion of this compound to its corresponding acid halide, typically an acid chloride, generates a highly reactive intermediate essential for synthesizing esters and amides under mild conditions.

Research Findings: Thionyl chloride (SOCl₂) is the most common reagent for this transformation. libretexts.org The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite group, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion generated in the reaction yields the acid chloride, along with sulfur dioxide and hydrogen chloride as gaseous byproducts. libretexts.org

The reaction is: this compound + SOCl₂ → 2,3-Difluoro-4-pyridinecarbonyl chloride + SO₂ + HCl

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either a primary alcohol or, with more difficulty, an aldehyde. This reaction is key for introducing hydroxymethyl or formyl groups.

Research Findings: The reduction of carboxylic acids to primary alcohols requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective, readily reducing carboxylic acids in a dry ether solvent at room temperature. chemguide.co.uk Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also widely used and can offer better selectivity in the presence of other reducible functional groups like esters. commonorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids on its own. chemguide.co.uk

The reduction proceeds in two stages, first to an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. libretexts.orgchemguide.co.uk Isolating the aldehyde is challenging because it is more reactive than the starting carboxylic acid. libretexts.org More recent methods, such as manganese-catalyzed hydrosilylation, offer milder conditions for this transformation. nih.gov

Table 3: Common Reducing Agents for Carboxylic Acids

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | Dry Ether, then H₃O⁺ workup | (2,3-Difluoropyridin-4-yl)methanol | Reduces many carbonyl functional groups. commonorganicchemistry.com |

| BH₃-THF or BH₃-SMe₂ | THF, Room Temp | (2,3-Difluoropyridin-4-yl)methanol | Can be selective for acids over esters. commonorganicchemistry.com |

| NaBH₄ / Activating Agent | Two-step process | (2,3-Difluoropyridin-4-yl)methanol | Requires prior activation of the carboxylic acid. organic-chemistry.org |

Reactions Involving Fluorine Substituents on the Pyridine Ring

The electron-withdrawing nature of the pyridine nitrogen atom and the fluorine substituents makes the ring electron-deficient and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

The fluorine atoms at the C2 and C3 positions are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This pathway is a powerful method for introducing a diverse range of functional groups directly onto the pyridine core.

Research Findings: SNAr reactions on pyridine rings are regioselective, favoring attack at the positions ortho and para (C2, C4, C6) to the ring nitrogen. stackexchange.com This is because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In this compound, the C2 position is highly activated towards nucleophilic attack.

Fluorine's high electronegativity enhances the rate of SNAr compared to other halogens like chlorine, making fluoropyridines highly reactive substrates. nih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the fluoride (B91410) ion. nih.gov The reaction of methyl 3-nitropyridine-4-carboxylate with fluoride anion to produce methyl 3-fluoropyridine-4-carboxylate demonstrates the feasibility of nucleophilic substitution on this ring system. nih.gov

Table 4: Examples of SNAr Reactions on Fluoropyridines

| Nucleophile | Reagent Example | Position of Attack | Product Type |

|---|---|---|---|

| Amine | R-NH₂ | C2 | 2-Amino-3-fluoropyridine derivative |

| Alkoxide | NaOR | C2 | 2-Alkoxy-3-fluoropyridine derivative |

| Thiolate | NaSR | C2 | 2-Alkylthio-3-fluoropyridine derivative |

Regiochemical Control in Fluorine Displacement

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the pyridine ring, which is rendered highly electron-deficient by the cumulative inductive effects of two fluorine atoms, the ring nitrogen, and the carboxylic acid group. This electron deficiency activates the C-F bonds at positions 2 and 3 toward displacement by nucleophiles. The key challenge and synthetic opportunity lie in controlling the regioselectivity of this displacement—that is, selectively substituting the fluorine at either the C2 or C3 position.

The regiochemical outcome is a result of the interplay between several factors:

Activation by Ring Nitrogen: The pyridine nitrogen atom strongly activates the ortho (C2) and para (C6, unsubstituted) positions toward nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. This effect makes the C2-fluorine inherently more labile than the C3-fluorine.

Activation by the Carboxylic Acid Group: The C4-carboxylic acid group (or its conjugate base, the carboxylate) also activates the ring, with its influence being strongest at the ortho positions (C3 and C5) and the para position (unsubstituted).

Steric Hindrance: The proximity of substituents can sterically hinder the approach of a nucleophile. In this molecule, the C2 and C3 positions are adjacent to each other and to the C4-carboxylic acid, which can influence the accessibility of each site depending on the size of the incoming nucleophile.

In most SNAr reactions on polyfluorinated pyridines, substitution occurs preferentially at the position most activated by the ring nitrogen, which is typically the C2 or C6 position. For this compound, the C2 position is electronically favored for attack due to its ortho relationship to the ring nitrogen. The C3 position is ortho to the activating carboxylic acid group, but meta to the ring nitrogen, making it generally less reactive than the C2 position.

However, reaction conditions and the nature of the nucleophile can be modulated to influence this inherent preference. For instance, in related 3-substituted-2,6-dichloropyridines, studies have shown that the choice of solvent can dramatically alter the ratio of C2 to C6 substitution products. researchgate.net Solvents capable of acting as hydrogen-bond acceptors can influence the transition state energy and shift the regiochemical outcome. researchgate.net Similarly, the electronic and steric properties of the nucleophile play a critical role. Bulkier nucleophiles may favor attack at the less sterically hindered position, although in the 2,3-difluoro system, both sites are relatively crowded.

Computational models, such as those based on LUMO (Lowest Unoccupied Molecular Orbital) coefficients and electrostatic potential maps, are often used to predict the most likely site of nucleophilic attack. wuxiapptec.comchemrxiv.org For difluoropyridines, these models generally confirm that the position ortho to the nitrogen (C2) is the most electrophilic carbon and thus the most susceptible to nucleophilic attack.

The following table illustrates the expected regioselectivity in the SNAr reaction of a related compound, 3-substituted-2,6-difluoropyridine, which provides a strong model for the behavior of this compound.

| 3-Substituent | Nucleophile | Solvent | Major Product | Controlling Factors |

|---|---|---|---|---|

| -CN | 1-Methylpiperazine | Acetonitrile | 6-Substitution | Strong inductive effect of cyano group enhances reactivity at the para (6) position. |

| -COOH | 1-Methylpiperazine | Acetonitrile | 2-Substitution | Carboxylic acid group directs attack to the adjacent ortho (2) position, overriding the para-directing effect. researchgate.net |

| -CONH₂ | 1-Methylpiperazine | Acetonitrile | 2-Substitution | Amide group behaves similarly to the carboxylic acid, directing ortho. researchgate.net |

Based on these principles and analogous systems, nucleophilic attack on this compound is strongly predicted to occur preferentially at the C2 position.

Influence of Fluorine Atoms on Reactivity and Stability of the Pyridine Ring

The incorporation of two fluorine atoms at the C2 and C3 positions has a profound impact on the chemical and physical properties of the pyridine-4-carboxylic acid scaffold. Fluorine is the most electronegative element, and its primary influence is exerted through a powerful inductive electron-withdrawing effect (-I effect).

Increased Electrophilicity: The two fluorine atoms, in concert with the electron-withdrawing character of the ring nitrogen and the C4-carboxylic acid, make the pyridine ring exceptionally electron-poor. This significantly enhances the ring's susceptibility to nucleophilic attack, as discussed in the previous section, by lowering the energy of the LUMO and creating highly polarized C-F bonds. chemrxiv.org This heightened reactivity is the basis for its utility as a building block in SNAr chemistry.

Decreased Basicity: The electron-withdrawing nature of the fluorine atoms reduces the electron density on the pyridine ring nitrogen. Consequently, the nitrogen atom is a weaker Lewis base compared to pyridine or monofluorinated pyridines. This lowers the pKa of its conjugate acid (the pyridinium (B92312) ion), making the compound less likely to be protonated under moderately acidic conditions.

Increased Acidity of the Carboxylic Acid: The fluorine substituents also influence the acidity of the C4-carboxylic acid group. By inductively pulling electron density away from the carboxylate group, they stabilize the conjugate base (COO⁻) formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a lower pKa for the carboxylic acid compared to isonicotinic acid (pyridine-4-carboxylic acid).

The following table summarizes the key effects of the fluorine atoms on the molecule's properties.

| Property | Effect of 2,3-Difluoro Substitution | Underlying Cause |

|---|---|---|

| Reactivity toward Nucleophiles | Significantly Increased | Strong inductive electron withdrawal (-I effect) making the ring highly electrophilic. |

| Reactivity toward Electrophiles | Significantly Decreased | Severe deactivation of the ring due to electron deficiency. |

| Basicity of Ring Nitrogen | Decreased | Reduced electron density on the nitrogen atom. |

| Acidity of Carboxylic Acid | Increased | Inductive stabilization of the carboxylate conjugate base. |

| Thermal/Chemical Stability | Increased | High strength of C-F bonds and potential stabilization of the aromatic π-system. researchgate.net |

Coupling Reactions and Heterocyclic Annulations Utilizing the Compound

This compound is a versatile substrate for constructing more complex molecular architectures through both coupling reactions and heterocyclic annulations. These strategies leverage the reactivity of both the carboxylic acid functional group and the fluorinated pyridine core.

Coupling Reactions:

The molecule possesses two primary sites for coupling reactions: the carboxylic acid group and the C-F bonds.

Amide Coupling: The carboxylic acid moiety is readily converted into amides through standard coupling protocols. Reagents such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can activate the carboxyl group for reaction with primary or secondary amines, forming a stable amide bond. libretexts.org This is a fundamental and widely used transformation in medicinal chemistry for linking the pyridine core to other fragments.

Decarbonylative Cross-Coupling: A more advanced strategy involves the direct use of the carboxylic acid as a coupling partner in palladium-catalyzed reactions. In a decarbonylative Suzuki coupling, the carboxylic acid can be activated (e.g., by conversion to an anhydride) and then coupled with an arylboronic acid. nih.gov This process results in the expulsion of carbon dioxide and the formation of a new carbon-carbon bond, effectively replacing the -COOH group with an aryl substituent. This method provides a powerful alternative to traditional cross-coupling of halo-pyridines. nih.gov

Cross-Coupling at C-F Bonds: While less common than couplings involving C-Cl, C-Br, or C-I bonds, C-F bonds on highly electron-deficient rings can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction. wikipedia.orgorganic-chemistry.org After selective SNAr displacement of one fluorine (e.g., at C2), the remaining fluorine (at C3) could potentially be subjected to a subsequent palladium-catalyzed cross-coupling reaction under forcing conditions, allowing for the sequential and controlled introduction of different substituents.

Heterocyclic Annulations:

Annulation reactions involve the construction of a new ring fused to the existing pyridine scaffold. This is a powerful strategy for synthesizing polycyclic heteroaromatic systems. A common approach involves a two-step sequence:

Nucleophilic Substitution: The first step is a regioselective SNAr reaction at the C2 position with a bifunctional nucleophile—a molecule containing both the nucleophilic group (e.g., -NH₂, -SH, -OH) and a second reactive group. Examples of such nucleophiles include 2-aminoethanethiol, 2-aminophenol, or ethylenediamine.

Intramolecular Cyclization: The product from the first step now has a side chain at the C2 position with a terminal reactive group. This group can then react with the adjacent C3-fluorine atom or the C4-carboxylic acid group in an intramolecular cyclization to form a new, fused five-, six-, or seven-membered ring.

For example, reaction with 2-aminoethanethiol would displace the C2-fluorine to yield 2-((2-aminoethyl)thio)-3-fluoropyridine-4-carboxylic acid. Subsequent intramolecular nucleophilic attack by the terminal amino group onto the C3-fluorine would result in a fused dihydropyrido[2,3-b] nih.govpkusz.edu.cnthiazine ring system. This "substitution-then-cyclization" strategy is a modular and effective method for building complex heterocyclic frameworks from simple fluorinated precursors. nih.govju.edu.jo

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Difluoropyridine 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the three-dimensional structure of molecules. For 2,3-difluoropyridine-4-carboxylic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy provides insights into the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple due to the limited number of protons on the pyridine (B92270) ring. The primary signals of interest are from the two aromatic protons and the acidic proton of the carboxylic acid group.

The proton of the carboxylic acid (–COOH) is typically observed as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–13 ppm. libretexts.org This deshielding is a result of the acidic nature of the proton and its involvement in hydrogen bonding. The exact chemical shift can be influenced by factors such as solvent and concentration. pressbooks.pub

The two protons on the pyridine ring, H-5 and H-6, will appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. Their precise chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom in the ring. These protons will exhibit spin-spin coupling to each other and to the adjacent fluorine atoms, leading to characteristic splitting patterns.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| COOH | 10.0 - 13.0 | br s | - |

| H-5 | 7.5 - 8.0 | dd | ³J(H-H), ⁴J(H-F) |

| H-6 | 8.0 - 8.5 | d | ³J(H-H) |

Note: These are predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165–185 ppm. pressbooks.pub The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will also be significantly deshielded and will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)). The remaining carbon atoms of the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the positions of the substituents.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O | 165 - 175 | d | ³J(C-F) |

| C-2 | 150 - 160 | dd | ¹J(C-F), ²J(C-F) |

| C-3 | 145 - 155 | dd | ¹J(C-F), ²J(C-F) |

| C-4 | 120 - 130 | d | ²J(C-F) |

| C-5 | 115 - 125 | d | ³J(C-F) |

| C-6 | 140 - 150 | s | - |

Note: These are predicted values. The multiplicities and coupling constants are due to through-bond interactions with fluorine atoms.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that is crucial for characterizing fluorinated organic compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-2 and C-3 positions.

The chemical shifts of these fluorine atoms will be influenced by their position on the pyridine ring and the electronic nature of the carboxylic acid group. Furthermore, the fluorine atoms will exhibit coupling to each other (³J(F-F)) and to the neighboring protons (³J(H-F) and ⁴J(H-F)), which provides valuable information for confirming their relative positions. The magnitude of fluorine-fluorine coupling constants in fluorinated pyridines can vary significantly depending on the number of intervening bonds and their spatial relationship. acs.org

Predicted ¹⁹F NMR Spectral Data for this compound:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | -130 to -150 | d | ³J(F-F) |

| F-3 | -140 to -160 | dd | ³J(F-F), ⁴J(H-F) |

Note: Chemical shifts are relative to a standard such as CFCl₃. These are predicted values based on data for other fluorinated pyridines.

The analysis of spin-spin coupling constants (J-couplings) in NMR spectra provides detailed insights into the bonding and spatial relationships between atoms. In this compound, the magnitudes of various coupling constants, such as ³J(H-H), ³J(H-F), ⁴J(H-F), and ³J(F-F), are critical for confirming the substitution pattern on the pyridine ring.

Furthermore, the through-space coupling between fluorine atoms and nearby protons can provide information about the preferred conformation of the carboxylic acid group relative to the pyridine ring. The magnitude of long-range H-F coupling constants can be dependent on the dihedral angle between the coupled nuclei. nih.gov While the pyridine ring itself is planar and rigid, the orientation of the carboxylic acid group can be investigated by analyzing these coupling interactions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₃F₂NO₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Calculated Exact Mass for C₆H₃F₂NO₂: 159.0132

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. In short-chain carboxylic acids, prominent fragmentation pathways often involve the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org

Plausible Fragmentation Pathways for this compound:

| Fragmentation | Lost Fragment | m/z of Fragment Ion |

| Loss of hydroxyl radical | •OH | 142 |

| Loss of carboxyl group | •COOH | 114 |

| Decarboxylation | CO₂ | 115 |

The presence of the stable pyridine ring would likely lead to fragment ions where the difluoropyridinyl cation is a prominent species. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Isotopic Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and offers insights into its elemental composition through the analysis of its isotopic pattern. The molecular formula of this compound is C₆H₃F₂NO₂. The presence of elements with multiple naturally occurring stable isotopes, such as carbon and oxygen, gives rise to a characteristic distribution of peaks in the mass spectrum for the molecular ion.

The theoretical isotopic pattern for the molecular ion [M]⁺ of this compound can be calculated based on the natural abundance of the isotopes of its constituent elements. The primary contribution to the M+1 peak arises from the presence of ¹³C, while the M+2 peak is influenced by the presence of ¹⁸O and the combinatorial probability of two ¹³C atoms. It is important to note that fluorine (¹⁹F) and hydrogen (¹H) are monoisotopic for practical purposes in mass spectrometry, and the most abundant isotope of nitrogen is ¹⁴N.

The calculated isotopic distribution provides a unique fingerprint that can be compared against experimental data to confirm the elemental composition of the molecule. Any significant deviation from the theoretical pattern could indicate the presence of impurities or an incorrect molecular formula assignment.

**Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₆H₃F₂NO₂) **

| Mass (m/z) | Relative Abundance (%) | Contributing Isotopes |

| 159.01 | 100.00 | ¹²C₆¹H₃¹⁹F₂¹⁴N¹⁶O₂ |

| 160.01 | 6.68 | ¹³C¹²C₅¹H₃¹⁹F₂¹⁴N¹⁶O₂, ¹²C₆¹H₃¹⁹F₂¹⁵N¹⁶O₂ |

| 161.01 | 0.63 | ¹³C₂¹²C₄¹H₃¹⁹F₂¹⁴N¹⁶O₂, ¹²C₆¹H₃¹⁹F₂¹⁴N¹⁶O¹⁸O |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of the carboxylic acid group gives rise to several distinct and strong absorptions. A very broad O-H stretching band is anticipated in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures that carboxylic acids typically form in the solid state. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak, likely in the range of 1720-1700 cm⁻¹. Conjugation of the carboxylic acid with the pyridine ring may shift this frequency to the lower end of the typical range.

The pyridine ring itself will contribute to a complex pattern of C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations of the two fluorine atoms on the pyridine ring are expected to give rise to strong absorptions, typically in the 1300-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3300-2500 | ν(O-H) | Broad, strong; indicative of hydrogen-bonded carboxylic acid |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretch |

| ~1720-1700 | ν(C=O) | Strong, sharp; carbonyl stretch of the carboxylic acid |

| ~1610-1580 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |

| ~1450-1400 | ν(C=C), ν(C=N) | Pyridine ring stretching vibrations |

| ~1300-1100 | ν(C-F) | Strong; C-F stretching vibrations |

| ~1300-1200 | ν(C-O) | C-O stretching of the carboxylic acid |

| ~950-900 | δ(O-H) | Broad; out-of-plane O-H bend of the carboxylic acid dimer |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electron system of the aromatic pyridine ring and the carboxylic acid group.

Two main types of electronic transitions are anticipated: π → π* and n → π. The π → π transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are typically of high intensity. The extended conjugation between the pyridine ring and the carboxylic acid group is expected to result in a bathochromic (red) shift of the π → π* absorption maximum (λmax) compared to unsubstituted pyridine.

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygens of the carboxylic acid) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. The presence of the fluorine atoms, being electron-withdrawing, can also influence the energies of the molecular orbitals and thus the wavelengths of these electronic transitions.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Approximate λmax (nm) | Description |

| π → π | ~260-280 | High intensity; associated with the conjugated aromatic system |

| n → π | ~300-320 | Low intensity; involving non-bonding electrons on N or O |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The definitive structural elucidation of this compound and its derivatives is achieved through the synergistic integration of data from the aforementioned spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination allows for a high degree of confidence in the final assignment.

Mass spectrometry, through isotopic pattern analysis, confirms the elemental composition (C₆H₃F₂NO₂), which is the fundamental starting point for any structural determination. FT-IR spectroscopy then provides crucial information about the functional groups present. The observation of the characteristic broad O-H stretch, the strong C=O stretch, and the C-F stretches confirms the presence of the carboxylic acid and the difluorinated pyridine core. Finally, UV-Vis spectroscopy corroborates the existence of the conjugated aromatic system and provides insight into the electronic effects of the substituents on the pyridine ring.

By combining the molecular formula from mass spectrometry with the functional group information from FT-IR and the electronic structure details from UV-Vis, a comprehensive and unambiguous structural assignment of this compound can be made. This integrated spectroscopic approach is a cornerstone of modern chemical analysis, enabling the precise characterization of novel molecules.

Computational Chemistry Investigations of 2,3 Difluoropyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the accurate prediction of molecular properties. Methodologies such as Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational efficiency. For molecules like 2,3-difluoropyridine-4-carboxylic acid, a common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for the geometry and electronic properties of similar pyridine (B92270) derivatives. chemmethod.comresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules. Actual values may vary.)

| Parameter | Predicted Value |

|---|---|

| C2-F Bond Length | ~1.34 Å |

| C3-F Bond Length | ~1.35 Å |

| C4-C(OOH) Bond Length | ~1.50 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| F-C2-C3 Angle | ~118° |

| Pyridine Ring Angles | ~118-122° |

Conformational analysis is also crucial, particularly concerning the orientation of the carboxylic acid group relative to the pyridine ring. The dihedral angle defined by the atoms C3-C4-C(carboxyl)-O(hydroxyl) determines the rotational position of the -COOH group. Computational studies on similar aromatic carboxylic acids have shown that there can be a small energy barrier to rotation around the C-C single bond, leading to one or two stable planar or near-planar conformers. For this compound, it is anticipated that the most stable conformer would have the carboxylic acid group lying in the plane of the pyridine ring to maximize conjugation, though steric and electronic effects from the adjacent fluorine atom could influence the precise orientation.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Each predicted frequency can be animated to visualize the corresponding normal mode of vibration, allowing for detailed assignments of the experimental spectra. For this compound, characteristic vibrational modes would include the C-F stretching frequencies, the C=O stretch of the carboxylic acid, the O-H stretch, and various pyridine ring vibrations. psu.edu

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique for predicting the nuclear magnetic resonance (NMR) chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. fluorine1.ru The predicted chemical shifts for this compound would be valuable for confirming its structure. The presence of two distinct fluorine atoms would give rise to two signals in the ¹⁹F NMR spectrum, with their chemical shifts and coupling constants providing a unique fingerprint of the molecule.

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. kbhgroup.in This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic system.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational analysis provides a detailed picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating the molecule's capacity as an electron acceptor.

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and the carboxylic acid group. The LUMO is likely to be a π*-antibonding orbital, also delocalized over the aromatic system. The energies of these orbitals are critical indicators of the molecule's reactivity. The electron-withdrawing nature of the two fluorine atoms is predicted to lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound, isonicotinic acid. emerginginvestigators.org

Energy Gap (ΔEgap) Determination and Implications

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔEgap). This value is a crucial descriptor of a molecule's chemical stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is needed for electronic excitation.

For this compound, the HOMO-LUMO gap can be readily calculated from the computed orbital energies. This energy gap is also related to the molecule's electronic absorption properties; a smaller gap generally corresponds to absorption of longer wavelength light.

Table 2: Predicted Frontier Orbital Energies and Energy Gap (Note: These are representative values based on DFT calculations of similar molecules. Actual values may vary.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | ~ -7.5 eV |

| LUMO Energy | ~ -1.5 eV |

| Energy Gap (ΔEgap) | ~ 6.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. deeporigin.comuni-muenchen.de It provides a visual guide to the charge distribution and is invaluable for predicting how a molecule will interact with other charged or polar species.

Red regions on an MEP map indicate areas of negative electrostatic potential, which are typically associated with lone pairs of electrons on electronegative atoms and are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, usually found around hydrogen atoms, and are attractive to nucleophiles.

Green regions denote areas of neutral or near-zero potential.

Prediction of Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual DFT are essential for predicting how a molecule will interact with other chemical species. These descriptors are calculated from the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a key indicator of chemical stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Other global reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness. These parameters provide a quantitative measure of the molecule's reactivity and are invaluable for understanding its chemical behavior.

For this compound, DFT calculations would be employed to determine these reactivity descriptors. The presence of electronegative fluorine atoms and the carboxylic acid group is expected to significantly influence the electronic distribution and, consequently, the reactivity of the pyridine ring.

Below is a table of hypothetical chemical reactivity descriptors for this compound, as would be predicted by DFT calculations.

| Descriptor | Predicted Value (Arbitrary Units) |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Ionization Potential | 7.2 eV |

| Electron Affinity | 1.5 eV |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 2.85 |

| Chemical Softness (S) | 0.35 |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations. They are not based on published experimental or computational results for this specific molecule.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement of atoms and molecules over time. For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological target like a protein.

An MD simulation would begin by defining a system containing the molecule of interest and its surroundings. The forces between all atoms are then calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically from nanoseconds to microseconds.

From these trajectories, a wealth of information can be extracted. For example, simulations of this compound in water could reveal how the molecule is solvated, the stability of its hydrogen bonds with water molecules, and its conformational preferences. If the molecule is being studied as a potential drug, MD simulations could be used to investigate its binding to a target protein, providing insights into the binding affinity and the key interactions that stabilize the complex.

The findings from MD simulations are crucial for understanding the macroscopic properties of a substance based on its microscopic behavior. For instance, the diffusion coefficient, radial distribution functions, and potential of mean force are all properties that can be calculated from MD simulations to characterize the dynamic behavior of this compound in a given environment.

Strategic Applications of 2,3 Difluoropyridine 4 Carboxylic Acid in Advanced Chemical Synthesis

Role as a Precursor in Pharmaceutical Intermediate Synthesis

In the pharmaceutical industry, 2,3-Difluoropyridine-4-carboxylic acid is primarily utilized as a critical intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). innospk.com The compound's difluoro-substituted pyridine (B92270) ring offers unique reactivity that facilitates the construction of complex molecular architectures necessary for developing next-generation drugs. innospk.com

Development of Heterocyclic Scaffolds for Drug Candidates

Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in drug discovery. mdpi.com The pyridine ring is a common motif in a vast number of pharmaceuticals due to its ability to engage in various biological interactions and its favorable physicochemical properties. nih.gov

This compound serves as a pre-functionalized building block for creating more elaborate heterocyclic systems. The carboxylic acid group provides a convenient handle for chemical modification, such as amide bond formation, allowing it to be coupled with other molecules to build larger, more complex drug candidates. mdpi.com The pyridine core itself is a key structural element in numerous commercially available drugs, where it can influence factors like solubility, metabolic stability, and receptor binding affinity. nih.gov The presence of this ready-made scaffold simplifies synthetic routes, making the production of advanced pharmaceutical intermediates more efficient. arborpharmchem.com

Synthesis of Fluorinated Analogs of Biologically Active Compounds

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. mdpi.commdpi.com Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's potency, metabolic stability, and bioavailability. mdpi.com It is estimated that approximately 20% of all pharmaceuticals on the market are fluorinated. mdpi.com

This compound is an ideal starting material for creating fluorinated analogs of existing or novel biologically active compounds. innospk.com By incorporating this difluorinated pyridine moiety, chemists can systematically modify a parent compound to improve its drug-like properties. For instance, the metabolic stability of a compound can be increased because the C-F bond is resistant to enzymatic cleavage. This strategic incorporation of fluorine is a key driver for the demand for intermediates like this compound in modern drug development programs. innospk.comsciencedaily.com

| Application Area | Role of this compound | Strategic Advantage |

|---|---|---|

| Heterocyclic Scaffolds | Provides a core pyridine structure for building larger, complex molecules. | Simplifies synthesis; the pyridine motif is proven to enhance pharmacological profiles. nih.gov |

| Fluorinated Analogs | Serves as a donor of a difluorinated pyridine unit. | Improves metabolic stability, binding affinity, and bioavailability of the final compound. mdpi.commdpi.com |

Utilization in Agrochemical Research and Development

The structural motifs present in this compound are also highly relevant to the agrochemical industry, particularly in the development of new herbicides.

Preparation of Herbicidal Derivatives

Pyridine carboxylic acids are a well-established class of synthetic auxin herbicides used for the effective control of broadleaf weeds. vt.eduvt.edu Prominent examples from this chemical family include clopyralid, picloram, and aminopyralid. vt.eduvt.edu These compounds function by mimicking natural plant growth hormones called auxins, leading to abnormal growth and eventual death of the target weed. vt.edu

Due to its core structure, this compound is a logical precursor for the synthesis of novel, fluorinated pyridine-based herbicides. The development of new herbicidal compounds is driven by the need for improved efficacy, greater selectivity, and different resistance profiles. The introduction of fluorine atoms onto the pyridine ring can modulate the herbicidal activity and spectrum of weeds controlled. Therefore, this compound represents a valuable starting point for research and development aimed at discovering next-generation herbicidal derivatives. google.commdpi.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 851386-31-7 | innospk.com |

| Molecular Formula | C₆H₃F₂NO₂ | echemi.comcymitquimica.com |

| Molecular Weight | 159.09 g/mol | echemi.comcymitquimica.com |

| Appearance | White to off-white powder | innospk.comcymitquimica.com |

| Melting Point | 159-160 °C | innospk.comechemi.com |

| Boiling Point | 377.4 °C at 760 mmHg | innospk.comechemi.com |

| Density | 1.535 g/cm³ | innospk.com |

Advanced Materials Science Applications

Currently, the application of this compound appears to be concentrated within the pharmaceutical and agrochemical sectors. A review of available scientific literature does not indicate significant or well-documented use of this specific compound in the field of advanced materials science. Its utility is primarily leveraged for its biological and medicinal properties rather than for applications in polymers, electronics, or other materials. This represents a potential area for future research and exploration.

Future Directions and Emerging Research Avenues for 2,3 Difluoropyridine 4 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 2,3-difluoropyridine-4-carboxylic acid and its derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. Key areas of exploration include:

C-H Activation/Functionalization: Direct and selective functionalization of C-H bonds on the pyridine (B92270) ring offers a more atom-economical approach to synthesis. Research into catalytic systems, potentially involving transition metals, that can selectively introduce a carboxyl group at the 4-position of 2,3-difluoropyridine (B50371) would represent a significant advancement.

Flow Chemistry: Continuous flow manufacturing processes can offer improved safety, efficiency, and scalability compared to traditional batch methods. The development of a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste streams.

Greener Solvents and Catalysts: A shift towards the use of renewable solvents and non-toxic catalysts is a key aspect of sustainable chemistry. Future synthetic routes will likely explore the use of bio-based solvents and earth-abundant metal catalysts to reduce the environmental impact of production. One reported method involves the nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion to produce a fluoropyridine carboxylate, a reaction that could potentially be optimized for sustainability. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages | Research Focus |

| C-H Activation | Atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, efficiency | Reactor design and optimization |

| Green Chemistry | Reduced environmental impact | Use of bio-solvents and earth-abundant catalysts |

Exploration of Unconventional Derivatization Pathways

The carboxylic acid group of this compound is a versatile functional handle for derivatization. While traditional amide and ester formations are common, future research will likely delve into more unconventional transformations to access novel chemical space.

Photoredox Catalysis: This emerging field in organic synthesis utilizes light to initiate chemical reactions. Photoredox catalysis could enable novel decarboxylative functionalization pathways, allowing the carboxylic acid group to be replaced with other valuable moieties, such as alkyl, aryl, or trifluoromethyl groups, under mild conditions.

Electrochemical Synthesis: Electrosynthesis offers a reagent-free method for chemical transformations. The electrochemical oxidation or reduction of this compound could lead to unique derivatizations that are not accessible through traditional chemical methods.

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly desirable in drug discovery. Research into methods for the late-stage derivatization of drug candidates containing the this compound scaffold will be a significant area of focus. The selective functionalization of different positions on the fluoropyridine ring has been demonstrated, providing a basis for further exploration. researchgate.net

| Derivatization Pathway | Potential Outcomes | Key Enabling Technology |

| Photoredox Catalysis | Decarboxylative C-C and C-X bond formation | Visible light photocatalysts |

| Electrochemical Synthesis | Reagent-free transformations | Advanced electrochemical cells |

| Late-Stage Functionalization | Rapid generation of analogues | Selective C-H functionalization methods |

Advanced Applications in Targeted Drug Delivery Systems

The unique properties of fluorinated compounds make them attractive for applications in drug delivery. Future research may explore the use of this compound and its derivatives in the design of sophisticated drug delivery systems.

Prodrug Design: The carboxylic acid group can be used to create prodrugs that release the active pharmaceutical ingredient (API) at a specific site in the body. For instance, esterification of the carboxylic acid could lead to a prodrug that is cleaved by esterases in the target tissue, releasing the active drug.

Targeted Ligands: The 2,3-difluoropyridine moiety could be incorporated into ligands that bind to specific receptors or transporters on the surface of cells. This could enable the targeted delivery of therapeutic agents to diseased cells while minimizing off-target effects. For example, quinoline-4-carboxylic acid derivatives have been investigated as ligands for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, for targeted drug delivery to the liver. publichealthtoxicology.com

Nanoparticle Formulation: Carrier-free nanodrugs are an emerging area in cancer therapy, and the intrinsic physicochemical properties of drug molecules can be harnessed for self-assembly into nanoparticles. nih.gov The properties of this compound could be exploited in the design of self-assembling drug delivery systems.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. ijirt.orgnih.gov These technologies can be applied to accelerate the identification and optimization of drug candidates derived from this compound.

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. mdpi.com This can be used to prioritize the synthesis of derivatives of this compound with the highest probability of being active and having favorable drug-like properties.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. These models could be used to generate new drug candidates based on the this compound scaffold that are optimized for a specific biological target.

Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes for novel derivatives. By analyzing vast amounts of chemical reaction data, these tools can propose synthetic pathways that are likely to be successful.

| AI/ML Application | Impact on Drug Discovery | Example |

| Predictive Modeling | Prioritization of synthetic targets | QSAR analysis, toxicity prediction nih.govnih.gov |

| De Novo Drug Design | Generation of novel drug candidates | Generative adversarial networks (GANs) |

| Synthesis Planning | Optimization of synthetic routes | Retrosynthesis prediction algorithms |

Biocatalytic Approaches for Synthesis and Modification

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research will likely explore the use of enzymes for the synthesis and modification of this compound.

Enzymatic Synthesis: The identification or engineering of enzymes that can catalyze the synthesis of this compound from simple precursors would be a significant breakthrough in sustainable manufacturing. For instance, research is ongoing to develop biocatalytic routes to substituted pyridines from renewable sources. ukri.org

Enzymatic Derivatization: Enzymes such as lipases and esterases can be used for the selective modification of the carboxylic acid group under mild conditions. mdpi.com This could be particularly useful for the synthesis of chiral derivatives or for reactions that are difficult to achieve with traditional chemical methods. Carboxylate reductases are another class of enzymes that can be used for the selective reduction of carboxylic acids to aldehydes, providing a starting point for further derivatization. rwth-aachen.de

Directed Evolution: This technique can be used to engineer enzymes with improved activity, stability, and selectivity for specific reactions. Directed evolution could be employed to create enzymes that are tailored for the synthesis or modification of this compound.

| Biocatalytic Approach | Potential Advantage | Key Enzyme Classes |

| Enzymatic Synthesis | High selectivity, mild conditions | Oxidases, carboxylases |

| Enzymatic Derivatization | Chiral synthesis, green chemistry | Lipases, esterases, carboxylate reductases mdpi.comrwth-aachen.de |

| Directed Evolution | Improved enzyme performance | Tailored enzymes for specific transformations |

常见问题